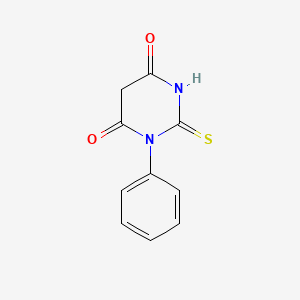
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is a complex organic compound characterized by the presence of a bromobenzyl group, a phenylsulfonyl group, and an isopropyl group attached to a glycinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide typically involves multiple steps:
-
Formation of the Bromobenzyl Intermediate: : The initial step involves the bromination of benzyl chloride using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction is carried out under reflux conditions in a suitable solvent such as carbon tetrachloride.
-
Sulfonylation: : The bromobenzyl intermediate is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine. This reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions.
-
Amidation: : The final step involves the coupling of the sulfonylated intermediate with isopropylglycine. This step is usually facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for industrial processes might include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recycling and purification steps would be implemented to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
-
Substitution: : The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols. This reaction is often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Palladium catalyst with boronic acids in a Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions makes it a useful probe for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the bromobenzyl and sulfonyl groups suggests possible applications in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site. The bromobenzyl group can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
- N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
- N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide
Uniqueness
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in designing molecules with enhanced binding affinity or selectivity.
特性
分子式 |
C18H21BrN2O3S |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14(2)20-18(22)13-21(12-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
InChIキー |
FKAGRMZYMYSKOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-pyridin-3-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B11621784.png)
![(5E)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11621792.png)
![N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11621795.png)
![2-methoxy-4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11621800.png)
![5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11621804.png)
![methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11621811.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11621816.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11621827.png)
![(2Z)-N-(3-chlorophenyl)-3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11621839.png)
![(2Z)-2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11621842.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621843.png)
![ethyl (2Z)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621851.png)

![diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621855.png)
